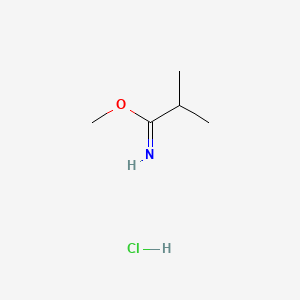

Methyl isobutyrimidate hydrochloride

描述

Overview of Imidate Chemistry and Reactivity

Imidates, also known as imino ethers, are characterized by the functional group R-C(=NR')OR''. wikipedia.org The hydrochloride salts of these compounds are particularly significant in synthetic chemistry due to their enhanced reactivity. The formation of the imidate hydrochloride salt involves the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by an alcohol. numberanalytics.comnih.gov

The resulting Pinner salt is a stable, often crystalline solid, which can be isolated or used in situ for subsequent reactions. organic-chemistry.orgnih.gov The reactivity of imidate hydrochlorides is dominated by the electrophilic nature of the imino carbon. They readily react with various nucleophiles, leading to the formation of a diverse array of functional groups. nrochemistry.com

Key reactions of imidate hydrochlorides include:

Hydrolysis: Reaction with water leads to the formation of esters. This reaction is particularly useful as it provides a method for converting nitriles into esters under acidic conditions. wikipedia.orgrroij.com

Ammonolysis/Aminolysis: Treatment with ammonia (B1221849) or amines furnishes amidines. This is a widely used method for the synthesis of both unsubstituted and substituted amidines. nrochemistry.comorganic-chemistry.org

Alcoholysis: Reaction with an excess of alcohol results in the formation of orthoesters. wikipedia.orgnih.gov

Reaction with Hydrogen Sulfide: This reaction yields thionoesters. nrochemistry.comwikipedia.org

The outcome of the reaction with an imidate hydrochloride is highly dependent on the reaction conditions, particularly the pH. researchgate.netcdnsciencepub.com For instance, hydrolysis at a low pH favors the formation of carboxylic esters, while basic hydrolysis can yield the free imidate base. nih.govrroij.com

Significance of Methyl Isobutyrimidate Hydrochloride as a Reagent

This compound, with the chemical formula C5H12ClNO, is a specific and valuable member of the imidate hydrochloride family. bldpharm.com Its utility in organic synthesis stems from the presence of the isobutyryl group, which can be incorporated into larger molecules. A notable application of this reagent is in the synthesis of 2-isopropyl-4-methyl-6-hydroxy pyrimidine. This process involves treating this compound with ammonia to form the corresponding amidine, which is then reacted with methylacetoacetate. google.com

The synthesis of this compound is typically achieved through the Pinner reaction, by reacting isobutyronitrile (B166230) with methanol (B129727) in the presence of excess hydrogen chloride. google.com Maintaining a methanolic reaction medium saturated with hydrogen chloride is crucial for achieving high yields and purity, as it helps to keep the final product dissolved in the reaction mixture. google.com

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C5H12ClNO |

| Molecular Weight | 137.61 g/mol |

| MDL Number | MFCD03844704 |

| SMILES Code | CC(C)C(OC)=N.[H]Cl |

| Storage Conditions | Inert atmosphere, 2-8°C |

Data sourced from BLD Pharm bldpharm.com

Historical Context of Imidate Synthesis and Application

The study of imidates and their salts has a rich history dating back to the late 19th century, with their synthesis and reactivity being a subject of chemical investigation for over a century. scribd.com

The foundational method for the synthesis of imidate hydrochlorides was discovered by Adolf Pinner and Klein in 1877. nih.govrroij.com This reaction, now famously known as the Pinner reaction , involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org In their initial experiments, Pinner and Klein passed anhydrous gaseous hydrogen chloride through a mixture of a nitrile and an alcohol, which resulted in the precipitation of a crystalline product identified as the imidate hydrochloride. nih.govrroij.com This method proved to be effective for a range of primary and secondary alcohols with both aliphatic and aromatic nitriles. nih.govrroij.com

The mechanism of the Pinner reaction begins with the protonation of the nitrile by the strong acid, creating a highly reactive nitrilium cation. This cation is then attacked by the alcohol, and a subsequent proton transfer yields the imidate hydrochloride, or Pinner salt. nih.gov

Another early method for imidate synthesis was reported by Nef in 1895, which involved the reaction of a nitrile with an alcohol and an alkoxide in a basic medium. rroij.com However, the Pinner reaction has remained the more common and versatile approach for preparing imidate salts.

Following its discovery, the Pinner reaction and the resulting imidate salts quickly became valuable tools in organic synthesis. The versatility of these intermediates was recognized early on, as they could be readily converted into a variety of other functional groups. synarchive.com The ability to transform nitriles, which are readily available starting materials, into esters, amidines, and orthoesters opened up new synthetic pathways. wikipedia.org

Over the years, the scope and understanding of imidate chemistry have expanded significantly. Research has focused on refining the reaction conditions of the Pinner reaction to improve yields and substrate scope. nih.gov Furthermore, the reactivity of imidates has been harnessed in more complex synthetic strategies. For example, imidates have been utilized as intermediates in the synthesis of heterocyclic compounds and in rearrangements like the Chapman and Overman rearrangements. wikipedia.org The development of Lewis acid-promoted variations of the Pinner reaction has provided milder and more chemoselective alternatives for certain transformations. nih.gov The continued exploration of imidate chemistry underscores their enduring importance as versatile intermediates in modern organic synthesis.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

methyl 2-methylpropanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(2)5(6)7-3;/h4,6H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGPHAHPIIESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327324 | |

| Record name | Methyl 2-methylpropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39739-60-1 | |

| Record name | Methyl 2-methylpropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-methylpropanecarboximidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Methyl Isobutyrimidate Hydrochloride

Established Synthetic Routes to Methyl Isobutyrimidate Hydrochloride

The synthesis of imidates from thioamides represents a viable, though less common, pathway. This method involves the reaction of a thioamide, such as thioisobutyramide, with an alkylating agent. While direct alkylation of thioamides often yields thioimidates, specific reagents and conditions can lead to the formation of imidates. scribd.com For instance, the reaction with ethyl chloroformate in the presence of a base can proceed through an intermediate that, upon reaction with an alcohol like methanol (B129727), yields the desired methyl imidate. This route's complexity and potential for side products often make other methods preferable for straightforward imidate synthesis.

The most established and widely used method for preparing imidate hydrochlorides is the Pinner reaction, first described by Adolf Pinner in 1877. rroij.comwikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.org For the synthesis of this compound, isobutyronitrile (B166230) is treated with anhydrous methanol in the presence of dry hydrogen chloride (HCl) gas. google.com

The mechanism begins with the protonation of the nitrile's nitrogen atom by the strong acid (HCl), which forms a highly electrophilic nitrilium ion. nrochemistry.comnih.gov The alcohol (methanol) then acts as a nucleophile, attacking the carbon of the nitrilium ion. A subsequent proton transfer results in the formation of the imidate salt, which precipitates from the reaction mixture as a crystalline solid, often referred to as a "Pinner salt". nrochemistry.comorganic-chemistry.org The reaction is typically conducted under anhydrous conditions and at low temperatures (e.g., 0 to 10 °C) to prevent the thermodynamically unstable imidate salt from decomposing. wikipedia.orggoogle.comnrochemistry.com The Pinner reaction is favored for its use of readily available starting materials and generally provides good yields of the desired product. nih.gov

Beyond the Pinner reaction, several other methods exist for synthesizing imidates. One significant alternative is the direct O-alkylation of amides. This approach can circumvent the competition between N- and O-alkylation by using powerful alkylating agents like trialkyloxonium salts (Meerwein's reagents) or dimethyl sulfate (B86663), often in the presence of a hindered base. rroij.com

Another pathway involves the condensation of orthoesters with compounds containing an NH₂ group, a reaction that requires an acid catalyst. rroij.com This method is particularly useful for creating N-functionalized imidates. While the Pinner reaction remains the most direct route to simple imidate hydrochlorides from nitriles, these alternative methods provide valuable options when dealing with substrates that are incompatible with the strongly acidic conditions of the Pinner reaction or when the nitrile precursor is not easily accessible. rroij.com

Characterization of Synthetic Products and Intermediates

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic and analytical techniques is employed for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum would show characteristic peaks for the different protons in the molecule, such as the methoxy (B1213986) (–OCH₃) group, the isobutyl group's methine (–CH), and methyl (–CH₃) protons, with specific chemical shifts and splitting patterns confirming the structure.

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. A successful synthesis would be indicated by the appearance of a strong C=N stretching band, typically around 1650-1690 cm⁻¹, and the absence of the characteristic nitrile (C≡N) stretch from the starting material.

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound, confirming the elemental composition. The fragmentation pattern can also offer further structural evidence. nih.gov

These methods, often used in combination, provide a comprehensive characterization of the synthetic product, ensuring it meets the required structural and purity standards.

Optimization of Synthetic Conditions

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key factors include temperature, catalyst concentration, and solvent choice. numberanalytics.comnumberanalytics.com

The choice of solvent is a critical factor in the synthesis of imidates. numberanalytics.com In the Pinner reaction, an excess of the alcohol reactant (methanol) is often used as the solvent, which helps to drive the reaction forward. numberanalytics.com However, inert co-solvents can also be employed. The solvent's polarity and ability to dissolve the gaseous HCl are important considerations. Aprotic solvents like cyclopentyl methyl ether (CPME) have been explored to improve the classical Pinner reaction, sometimes allowing for easier product isolation via simple filtration. researchgate.net Low yields can occur when equimolar amounts of nitrile and alcohol are used in an inert solvent like dichloromethane, highlighting the importance of using the alcohol as the solvent or in large excess. nih.gov The selection of an appropriate solvent system is key to achieving high reaction efficiency and selectivity. numberanalytics.com

The following table illustrates hypothetical data on how solvent choice can influence reaction outcomes in a typical Pinner-type synthesis.

| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Methanol (excess) | 5 | 12 | 90 |

| Dichloromethane | 5 | 24 | 55 |

| Diethyl Ether | 0 | 24 | 45 |

| Cyclopentyl Methyl Ether | 5 | 12 | 88 |

Temperature and Pressure Considerations in Synthesis

The synthesis of this compound, primarily through the Pinner reaction, is highly sensitive to temperature and pressure conditions. The reaction involves the acid-catalyzed addition of methanol to isobutyronitrile. This process is exothermic, and careful temperature control is crucial to prevent runaway reactions and ensure both high yield and purity of the final product. google.com

Research outlined in patent literature specifies that the addition of isobutyronitrile (IBN) and hydrogen chloride (HCl) to the methanolic solution should be conducted at a temperature range of approximately 5°C to 25°C. google.com An even more precise temperature range of 5°C to 10°C is recommended to effectively manage the exothermic nature of both the reaction and the subsequent crystallization of the imidate salt. google.com Overheating the reaction mixture can lead to uncontrolled reactions and diminish the quality of the product. google.com

Pressure is managed by ensuring the methanolic reaction medium remains saturated with hydrogen chloride gas throughout the process. google.com Maintaining an excess of HCl not only drives the reaction forward but also enhances the solubility of the resulting this compound in the reaction mixture, which is a key factor for achieving a homogenous reaction environment and a high-purity product upon crystallization. google.com

Table 1: Optimal Temperature and Pressure Conditions for this compound Synthesis

| Parameter | Recommended Range/Condition | Rationale | Source |

|---|---|---|---|

| Reaction Temperature | 5°C to 25°C (Optimal: 5°C to 10°C) | To control the exothermic reaction and crystallization, preventing overheating and ensuring product purity. | google.com |

| Pressure | Methanolic medium saturated with HCl | To maintain an excess of the gaseous reactant (HCl), which drives the reaction and aids in product solubility. | google.com |

Catalysis in Imidate Formation

The formation of imidates, such as this compound, is most commonly achieved through the Pinner reaction, which relies on acid catalysis. wikipedia.orgwikipedia.org The classical approach, first described by Adolf Pinner in 1877, uses a strong proton-donating acid, typically anhydrous gaseous hydrogen chloride, to catalyze the reaction between a nitrile and an alcohol. wikipedia.orgbeilstein-journals.org

The mechanism begins with the protonation of the nitrile by the acid catalyst. This activation creates a highly electrophilic nitrilium cation, which is then susceptible to nucleophilic attack by the alcohol (e.g., methanol). A subsequent proton transfer yields the final imidate hydrochloride salt, also known as a Pinner salt. wikipedia.orgbeilstein-journals.org

While proton acids are standard, modern methodologies have explored other catalytic systems. Lewis acids have been shown to effectively promote the Pinner reaction. For instance, trimethylsilyl (B98337) triflate (TMSOTf) and hafnium triflate [Hf(OTf)₄] have been successfully used to catalyze the reaction between nitriles and alcohols. beilstein-journals.org In some cases, transition metal catalysts, such as dihydridotetrakis(triphenylphosphano)ruthenium ([RuH₂(PPh₃)₄]), have also been applied to facilitate imidate formation. beilstein-journals.org Although less common for yielding high yields due to equilibrium issues, base-catalyzed Pinner reactions have also been reported. wikipedia.orgbeilstein-journals.org The choice of catalyst often depends on the electronic properties of the nitrile precursor. wikipedia.org

Table 2: Catalytic Approaches in Imidate Formation

| Catalyst Type | Example(s) | Mechanism/Role | Source(s) |

|---|---|---|---|

| Proton Acid (Brønsted Acid) | Anhydrous Hydrogen Chloride (HCl) | Protonates the nitrile to form a highly reactive nitrilium cation, facilitating nucleophilic attack by the alcohol. | wikipedia.orgbeilstein-journals.org |

| Lewis Acid | Trimethylsilyl triflate (TMSOTf), Hafnium(IV) triflate [Hf(OTf)₄], Aluminum tribromide (AlBr₃) | Coordinates to the nitrile, increasing its electrophilicity and promoting the reaction with the alcohol. | beilstein-journals.org |

| Transition Metal | Dihydridotetrakis(triphenylphosphano)ruthenium ([RuH₂(PPh₃)₄]) | Facilitates the addition of the alcohol to the nitrile through a metal-mediated pathway. | beilstein-journals.org |

Related Imidate Synthesis for Comparative Studies

Methyl Cyclopropanecarboximidate Synthesis

The synthesis of methyl cyclopropanecarboximidate is not as extensively documented as its acyclic analogs. However, its synthesis would follow the general principles of the Pinner reaction, reacting cyclopropanecarbonitrile (B140667) with methanol in the presence of an acid catalyst like HCl. A more common focus in the literature is the synthesis of its precursor, methyl cyclopropanecarboxylate (B1236923).

The preparation of methyl cyclopropanecarboxylate often starts from γ-butyrolactone. One method involves a ring-opening reaction with dimethyl sulfate, followed by cyclization under strong alkaline conditions to form the cyclopropane (B1198618) ring and yield the final ester. This process can achieve yields as high as 95.83%. google.com Another route uses γ-chlorobutyrate as a starting material, which undergoes cyclization with a strong base like sodium methoxide (B1231860) or calcium methoxide in a solvent such as toluene (B28343) at temperatures between 60-130°C. google.comgoogle.com

Table 3: Synthetic Routes to Methyl Cyclopropanecarboxylate

| Starting Material | Key Reagents | Reaction Type | Reported Yield | Source(s) |

|---|---|---|---|---|

| γ-Butyrolactone | 1. Dimethyl sulfate 2. Strong base (e.g., Sodium Methoxide) | Ring-opening followed by cyclization | Up to 95.83% | google.com |

Ethyl Isobutyrimidate Hydrochloride Synthesis

The synthesis of ethyl isobutyrimidate hydrochloride serves as a direct comparative study to its methyl counterpart. The synthetic pathway is nearly identical, adhering to the Pinner reaction conditions, with the primary difference being the substitution of methanol with ethanol (B145695). google.com

The process involves reacting isobutyronitrile (IBN) with ethanol in the presence of excess hydrogen chloride. google.com Similar to the synthesis of the methyl analog, maintaining a low temperature is crucial. One documented procedure for a structurally similar compound, ethyl butyrimidate hydrochloride, specifies cooling the reaction to 0°C while bubbling HCl gas through the solution, ensuring the temperature does not exceed 20°C. The mixture is then stirred for an extended period, typically two days, at ambient temperature to complete the reaction. chemicalbook.com This highlights that while the core reactants change, the fundamental process parameters of low temperature and acid catalysis remain consistent for producing different alkyl isobutyrimidate hydrochlorides.

Table 4: Comparison of Methyl vs. Ethyl Isobutyrimidate Hydrochloride Synthesis

| Parameter | Methyl Isobutyrimidate HCl | Ethyl Isobutyrimidate HCl |

|---|---|---|

| Nitrile Precursor | Isobutyronitrile | Isobutyronitrile |

| Alcohol Reactant | Methanol | Ethanol |

| Catalyst | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |

| Key Condition | Temperature control (5-25°C) | Temperature control (e.g., 0-20°C) |

| Product | this compound | Ethyl isobutyrimidate hydrochloride |

Reactivity and Reaction Mechanisms of Methyl Isobutyrimidate Hydrochloride

Nucleophilic Acyl Substitution Reactions

Methyl isobutyrimidate hydrochloride readily reacts with primary and secondary amines. This reaction is a cornerstone of its chemical utility, particularly in the formation of amidine derivatives and the modification of biological molecules.

The reaction of this compound with an amine is a form of amidation that results in the formation of a substituted amidine, not a traditional amide. The amine acts as the nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of methanol (B129727), yielding a protonated amidine, which is then deprotonated to give the final product. youtube.com This reaction is highly efficient for forming C-N bonds. researchgate.net

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the protonated imidate.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate containing both the original methoxy (B1213986) group and the incoming amino group.

Elimination of Methanol: The intermediate is unstable and collapses, eliminating methanol as a neutral leaving group.

Deprotonation: The resulting protonated amidine is deprotonated, often by a second equivalent of the amine or another base in the reaction mixture, to yield the stable amidine product.

Table 1: General Scheme for Amidine Formation

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Methyl isobutyrimidate | Primary Amine (R'-NH₂) | N-substituted isobutyramidine | Methanol |

| Methyl isobutyrimidate | Secondary Amine (R'₂-NH) | N,N-disubstituted isobutyramidine | Methanol |

Alkyl imidates, including methyl isobutyrimidate, are valuable reagents in the fields of peptide and protein chemistry. nih.govnih.gov Their primary application is the specific modification of primary amino groups, most notably the ε-amino group of lysine (B10760008) residues in proteins. researchgate.netnih.gov This reaction, known as amidination, converts the primary amine into an amidine while preserving the positive charge at physiological pH.

This modification is useful for several reasons:

Structural Studies: By modifying accessible lysine residues, researchers can probe protein structure and folding.

Enzyme Activity Studies: Altering lysine residues at active sites can help elucidate enzyme mechanisms.

Cross-linking: Bifunctional imidates can be used to cross-link proteins, helping to study protein-protein interactions.

Table 2: Modification of Lysine Residue with Methyl Isobutyrimidate

| Reacting Group | Reagent | Resulting Functional Group | Change in Charge |

| ε-amino group of Lysine (-NH₂) | Methyl isobutyrimidate | Isobutyramidinium group | Preserved (+1) |

In a manner analogous to their reaction with amines, imidates can also react with other nucleophiles such as hydroxyl (-OH) and thiol (-SH) groups.

Reaction with Hydroxyl Groups: When this compound reacts with an alcohol, the process is similar to a transesterification. The alcohol's oxygen atom acts as the nucleophile, attacking the imidate carbon. Subsequent elimination of methanol would lead to the formation of a new imidate ester. However, in the presence of water, hydrolysis to the corresponding methyl ester (methyl isobutyrate) is a competing and often favored reaction.

Reaction with Thiol Groups: Thiols are generally more nucleophilic than their corresponding alcohols. The reaction of methyl isobutyrimidate with a thiol (R'-SH) proceeds via nucleophilic attack by the sulfur atom. The elimination of methanol results in the formation of a thioimidate ester (or iminothioether). nih.gov These reactions are useful for modifying cysteine residues in proteins or for synthesizing sulfur-containing organic molecules.

Reaction with Amines and Amino Groups

Derivatization Reactions

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique. researchgate.net In gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of polar analytes, thereby improving chromatographic separation and detection. sigmaaldrich.comresearchgate.net

Compounds containing polar functional groups such as carboxylic acids, amines, hydroxyls, and thiols often exhibit poor chromatographic behavior due to their low volatility and tendency to adsorb onto the chromatographic column. sigmaaldrich.comresearchgate.net this compound can potentially be used as a derivatizing agent for analytes containing primary amino, hydroxyl, or thiol groups.

The reaction converts these polar functional groups into less polar, more volatile derivatives:

Amines are converted to N-substituted amidines.

Alcohols are converted to new imidate esters.

Thiols are converted to thioimidate esters.

This derivatization strategy is particularly relevant for the analysis of biological molecules like amino acids and fatty acids, which often require modification prior to GC analysis. colostate.eduwaters.comnih.gov For instance, converting the polar amino group of an amino acid into a less polar amidine derivative would increase its volatility, making it more amenable to GC separation and analysis. researchsolutions.comshimadzu.com

Table 3: Potential Derivatization Reactions for GC Analysis

| Analyte Functional Group | Analyte Example | Reagent | Derivative Formed | Purpose of Derivatization |

| Primary Amine (-NH₂) | Amino Acid | Methyl isobutyrimidate HCl | N-Isobutyramidino-amino acid | Increase volatility, reduce polarity |

| Hydroxyl (-OH) | Steroid | Methyl isobutyrimidate HCl | Isobutyrimidate ester of steroid | Increase volatility, improve thermal stability |

| Thiol (-SH) | Cysteine | Methyl isobutyrimidate HCl | S-Isobutyrimidoyl-cysteine | Increase volatility, mask active hydrogen |

Formation of Volatile Derivatives for Analytical Techniques

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

In GC-MS, analytes must be volatile enough to be carried by the gas phase through the chromatographic column. researchgate.netnih.gov Many biologically relevant molecules, such as amino acids and biogenic amines, contain polar functional groups like primary amines (-NH2) and hydroxyls (-OH) that cause strong intermolecular hydrogen bonding, reducing their volatility. Derivatization with a reagent like this compound masks these polar groups. colostate.edusemanticscholar.org The reaction targets active hydrogens, particularly on primary amines, converting them into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis. colostate.edu

Enhancing Chromatographic Properties through Derivatization

The primary goal of derivatizing a compound with this compound is to improve its chromatographic behavior. greyhoundchrom.com By replacing the active hydrogen of a primary amine with a larger, non-polar group, the intermolecular forces are significantly reduced. This modification leads to several key enhancements for GC-MS analysis.

Key Enhancements in Chromatographic Properties:

Increased Volatility: The resulting amidine derivative has a lower boiling point than the original primary amine, allowing it to be vaporized at the temperatures used in a GC injection port without decomposition. colostate.edu

Improved Thermal Stability: The derivatives are often more stable at high temperatures compared to the underivatized analytes. researchgate.net

Reduced Polarity: Masking the polar amine group minimizes interactions with active sites on the GC column, leading to more symmetrical peak shapes and reduced tailing.

Enhanced Mass Spectral Characteristics: Derivatization can lead to more predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification.

| Property | Before Derivatization (e.g., Primary Amine) | After Derivatization with Methyl Isobutyrimidate |

|---|---|---|

| Volatility | Low (due to hydrogen bonding) | High |

| Polarity | High | Low |

| Thermal Stability | Often low; prone to degradation at high temperatures | High |

| Chromatographic Peak Shape | Often shows tailing | Symmetrical |

Mechanisms of Derivatization with this compound

The derivatization reaction involving an imidoester like this compound proceeds through the nucleophilic attack of a primary amine on the electrophilic carbon of the imidoester functional group. thermofisher.comthermofisher.com This reaction is highly specific for primary amines. thermofisher.com The reaction is typically carried out under alkaline conditions, with an optimal pH range of 8 to 10. thermofisher.comthermofisher.com

The mechanism involves the formation of an N,N'-disubstituted amidine. The primary amine acts as a nucleophile, attacking the imidoester's carbon atom. This leads to the elimination of the methoxy group (-OCH3) as methanol and the formation of a stable amidine bond. A key feature of this reaction is that the positive charge of the protonated primary amine is retained in the resulting amidinium ion at physiological pH, which can be advantageous in preserving the native charge characteristics of molecules like proteins. thermofisher.comthermofisher.com

Comparison with Other Derivatization Reagents

This compound belongs to the class of imidoester reagents used for modifying primary amines. Its performance and applicability can be compared with other common classes of derivatization reagents used in GC-MS, such as silylating and acylating agents. researchgate.net

Silylating Reagents (e.g., BSTFA, MTBSTFA): These are among the most common derivatization agents for GC. They are highly reactive and can derivatize a wide range of functional groups containing active hydrogens, including alcohols, phenols, carboxylic acids, and amines. However, their main disadvantage is their extreme sensitivity to moisture, which can hydrolyze both the reagent and the resulting silyl derivatives, compromising the analysis. nih.gov

Acylating Reagents (e.g., Methyl Chloroformate, Acyl Anhydrides): Acylation is another robust method to derivatize compounds with active hydrogens, forming stable esters, thioesters, and amides. colostate.edulibretexts.org Reagents like methyl chloroformate are effective for amino acid analysis. nih.gov A potential drawback of using acyl halides is the formation of acidic byproducts (e.g., HCl) that may need to be removed or neutralized before GC analysis. colostate.edu

Imidoester derivatization offers a high degree of specificity for primary amines with minimal cross-reactivity, which can be an advantage when analyzing complex mixtures. thermofisher.com However, like silylating agents, imidoesters are also sensitive to hydrolysis and must be handled in anhydrous conditions. thermofisher.com

| Reagent Class | Example Reagent(s) | Target Functional Groups | Advantages | Disadvantages |

|---|---|---|---|---|

| Imidoesters | Methyl isobutyrimidate HCl | Primary Amines | High specificity for primary amines; preserves charge of the original amine. thermofisher.comthermofisher.com | Moisture sensitive; resulting amidine bond can be reversible at high pH. thermofisher.comthermofisher.com |

| Silylating Agents | BSTFA, MTBSTFA | -OH, -COOH, -NH2, -SH | Highly reactive; derivatizes a broad range of polar groups; very common. | Highly sensitive to moisture; derivatives can have limited stability. nih.gov |

| Acylating/Alkylating Agents | Methyl Chloroformate, Anhydrides | -OH, -NH2, -SH, -COOH | Forms very stable derivatives; robust reaction. greyhoundchrom.comlibretexts.org | Can produce corrosive byproducts (e.g., HCl); may require harsher reaction conditions. colostate.edu |

Cross-linking Reactions

While Methyl isobutyrimidate is a monofunctional reagent, its reaction chemistry is identical to that of bifunctional imidoesters, which are used as cross-linking agents. nih.govresearchgate.net Bifunctional reagents, also known as cross-linkers, contain two reactive groups, allowing them to form a covalent bridge between two molecules or within a single molecule. gbiosciences.com Homobifunctional imidoesters like Dimethyl adipimidate (DMA) and Dimethyl suberimidate (DMS) have been widely used to study protein structure and interactions. thermofisher.comresearchgate.net

Intermolecular and Intramolecular Cross-linking

Cross-linking reactions can result in two distinct types of linkages, providing different kinds of structural information. nih.gov

Intermolecular Cross-linking: This occurs when a cross-linker connects two separate protein molecules. researchgate.net This type of cross-linking is invaluable for identifying protein-protein interactions and studying the subunit composition of protein complexes (quaternary structure). nih.gov

Intramolecular Cross-linking: This occurs when a cross-linker connects two amino acids within the same polypeptide chain. thermofisher.com These links provide distance constraints that help to define the protein's three-dimensional folding pattern (tertiary structure). nih.gov

The balance between intermolecular and intramolecular cross-linking can be influenced by experimental conditions. For instance, low protein concentrations tend to favor intramolecular cross-linking, as the probability of a cross-linker reacting with two sites on the same molecule is higher than encountering a second protein molecule. thermofisher.com

| Cross-linking Type | Definition | Structural Information Gained | Favored Conditions |

|---|---|---|---|

| Intermolecular | Covalent linkage between two or more separate molecules. researchgate.net | Protein-protein interactions; Quaternary structure. nih.gov | High protein concentration. |

| Intramolecular | Covalent linkage between two points within the same molecule. thermofisher.com | Protein folding; Tertiary structure; Conformational changes. nih.gov | Low protein concentration. thermofisher.com |

Mechanism of Cross-linking in Biological Systems

In biological systems, bifunctional imidoesters primarily target the primary amine groups found in proteins. nih.gov The most common targets are the ε-amino group of lysine side chains and the α-amino group at the N-terminus of the polypeptide chain. nih.gov

The cross-linking mechanism is a two-step process based on the amidation reaction described previously:

One of the imidoester groups on the cross-linker reacts with a primary amine on a protein to form a stable amidine bond.

The second imidoester group on the other end of the cross-linker then reacts with another primary amine that is within the spatial range defined by the cross-linker's spacer arm. This second reaction completes the covalent bridge.

This reaction is performed in amine-free buffers at an alkaline pH (typically 8-10) to ensure the primary amines are deprotonated and thus sufficiently nucleophilic. thermofisher.com A significant advantage of imidoester cross-linkers is that the resulting amidine linkage retains the positive charge of the lysine residue, thereby minimizing perturbations to the protein's native structure and function. thermofisher.com

Application in Polymer and Material Science

While specific documented applications of this compound in polymer and material science are not extensively reported in publicly available literature, the reactivity of the imidate functional group suggests potential uses in these fields. Imidates, in general, can serve as precursors or modifying agents in the synthesis of various polymers and materials.

One potential application lies in the synthesis of polymers containing amide or ester functionalities. The hydrolysis of the imidate group can lead to the formation of these linkages, which are fundamental to many classes of polymers. For instance, the controlled hydrolysis of a polymer containing imidate side chains could be a method to introduce carboxylic acid or amine functionalities, thereby altering the polymer's properties such as solubility, hydrophilicity, and reactivity for further modifications.

Furthermore, imidates can participate in cycloaddition reactions, which are powerful tools for the synthesis of complex cyclic and heterocyclic structures. This reactivity could be exploited to create cross-linked polymer networks or to synthesize novel monomers for polymerization. The specific structure of this compound, with its isobutyryl group, might influence the steric and electronic properties of the resulting polymers, potentially impacting their thermal and mechanical stability.

The table below summarizes potential, though not explicitly documented, applications based on the general reactivity of imidates.

| Potential Application Area | Plausible Role of this compound | Resulting Material/Polymer Feature |

| Monomer Synthesis | Precursor to functionalized monomers through reactions at the imidate group. | Introduction of specific side chains or reactive sites for polymerization. |

| Polymer Modification | Grafting onto existing polymers to introduce new functional groups. | Altered surface properties, improved adhesion, or sites for cross-linking. |

| Cross-linking Agent | Participation in reactions to form bridges between polymer chains. | Enhanced mechanical strength, thermal stability, and solvent resistance. |

| Cationic Polymerization | Potential to act as a source of initiating cations for certain monomers. | Formation of polymers from vinyl or cyclic ethers. |

Further research is required to explore and validate these potential applications of this compound in polymer and material science.

Theoretical Studies of Reaction Mechanisms

Theoretical studies, particularly those employing computational chemistry, provide invaluable insights into the reaction mechanisms of molecules like this compound. While specific computational studies on this exact compound are scarce in the literature, the principles of imidate reactivity have been investigated theoretically, offering a framework for understanding its behavior.

Computational Chemistry Approaches to Imidate Reactivity

Computational chemistry offers a powerful lens through which the reactivity of imidates can be explored at the molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to model the electronic structure and predict the reactivity of these compounds. These approaches can elucidate reaction pathways, determine the stability of intermediates, and calculate activation energies, providing a detailed picture of the reaction landscape.

For a molecule like this compound, computational models could be used to investigate its hydrolysis, aminolysis, and other characteristic reactions. By calculating the distribution of electron density, one can identify the most electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. For instance, the carbon atom of the C=N double bond is expected to be a primary electrophilic center.

Understanding Transition States and Energetics

A key aspect of computational studies is the characterization of transition states, which are the high-energy structures that connect reactants to products. By locating and analyzing the geometry and energy of a transition state, chemists can understand the kinetic feasibility of a reaction pathway. For the reactions of this compound, computational methods can model the transition states for nucleophilic attack at the imidate carbon, providing data on the activation energy barriers.

The energetics of the entire reaction pathway, including reactants, intermediates, transition states, and products, can be mapped out on a potential energy surface. This allows for a comparison of different possible mechanisms. For example, in the hydrolysis of an imidate, computational studies can help to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate, and how the protonation state of the molecule influences this pathway.

Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects. The isobutyryl group, with its bulky isopropyl substituent, can exert significant steric hindrance around the reactive center. Computational models can quantify this steric strain and its impact on the accessibility of the electrophilic carbon to incoming nucleophiles.

Electronically, the methoxy group and the nitrogen atom influence the electron distribution within the imidate functionality. The nitrogen atom's lone pair can participate in resonance, affecting the electrophilicity of the carbon atom. The protonation of the nitrogen in the hydrochloride salt form will significantly alter the electronic landscape, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Theoretical calculations can precisely model these electronic effects, including inductive and resonance contributions, and correlate them with the observed reactivity.

The following table outlines the key parameters that can be investigated through computational chemistry for this compound.

| Parameter | Computational Method | Insights Gained |

| Molecular Geometry | DFT, ab initio | Bond lengths, bond angles, and dihedral angles of the ground state. |

| Electronic Properties | Mulliken population analysis, Natural Bond Orbital (NBO) analysis | Charge distribution, orbital interactions, and identification of reactive sites. |

| Transition State Structures | Transition state search algorithms (e.g., QST2, QST3) | Geometry of the highest energy point along the reaction coordinate. |

| Activation Energies | Calculation of energy difference between reactants and transition state | Prediction of reaction rates and kinetic feasibility. |

| Reaction Pathways | Intrinsic Reaction Coordinate (IRC) calculations | Mapping the minimum energy path connecting reactants, transition states, and products. |

| Steric Effects | Molecular mechanics, steric hindrance calculations | Quantification of the spatial hindrance around the reactive center. |

These theoretical approaches, while not yet extensively applied specifically to this compound, provide a robust framework for predicting and understanding its chemical behavior.

Applications in Biochemical Research

Protein and Peptide Modification

The primary application of methyl isobutyrimidate hydrochloride in biochemical research is the chemical modification of proteins and peptides. The reagent targets the primary amino groups, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. The reaction, known as amidination, converts the primary amine into an N-substituted isobutyramidine. A key feature of this modification is the retention of the positive charge at physiological pH, which can be crucial for maintaining protein structure and function. nih.govresearchgate.net

The selective modification of specific amino acid residues is a powerful technique for studying protein structure and function. researchgate.netnih.gov this compound can be used for the derivatization of accessible lysine residues on a protein's surface. The specificity of the reaction is directed by the availability and reactivity of the primary amino groups. While not strictly site-specific in the sense of targeting a single lysine residue in a protein with multiple lysines, the modification pattern can provide information about the surface topology of the protein. Factors such as the local chemical environment and steric accessibility of the lysine residues will influence the extent of modification at each site.

Illustrative data from a hypothetical site-specific derivatization experiment on a model protein is presented in Table 1.

Table 1: Illustrative Reactivity of Lysine Residues with this compound in a Model Protein This table presents hypothetical data for illustrative purposes.

| Lysine Residue Position | Relative Solvent Accessibility (%) | Extent of Amidination (%) |

|---|---|---|

| Lys-12 | 85 | 92 |

| Lys-45 | 32 | 15 |

| Lys-78 | 67 | 75 |

| Lys-101 | 15 | 5 |

Bioconjugation involves the covalent linking of two or more molecules, where at least one is a biomolecule. thermofisher.com this compound can be employed in bioconjugation strategies as a cross-linking agent. If a bifunctional imidoester is used, it can link two protein molecules by reacting with amino groups on each. Alternatively, this compound can be used to introduce a reactive handle onto a protein. The resulting amidine could potentially participate in subsequent reactions, although this is a less common application. The primary use in this context is to link proteins to other molecules or surfaces that have been functionalized with amine-reactive groups.

Enzyme Inhibition Studies

The introduction of an amidine group can alter the interaction of a molecule with an enzyme's active site, leading to inhibition. While there is no specific data on this compound as a direct enzyme inhibitor, the amidine functional group it introduces is of interest in inhibitor design.

The modification of an enzyme with this compound can be used to investigate the role of lysine residues in enzyme activity. If a particular lysine is crucial for substrate binding or catalysis, its modification is likely to result in a decrease or loss of enzymatic activity. Kinetic studies can quantify this effect. embrapa.bramericanpeptidesociety.orgmdpi.com By measuring kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) before and after modification, researchers can gain insights into the mechanism of inhibition.

An example of how kinetic parameters might be affected by enzyme modification is shown in Table 2.

Table 2: Hypothetical Kinetic Parameters of an Enzyme Before and After Modification with this compound This table presents hypothetical data for illustrative purposes.

| Enzyme State | Km (mM) | Vmax (µmol/min) |

|---|---|---|

| Unmodified | 0.5 | 120 |

| Modified | 2.5 | 30 |

Amidine-containing compounds have been investigated as inhibitors for various enzymes, particularly proteases. nih.govnih.gov The amidine group can mimic the guanidinium (B1211019) group of arginine, allowing it to bind in the active sites of trypsin-like proteases. While this compound itself is not a designed inhibitor, it could be used to modify peptide-based inhibitors to enhance their binding affinity or selectivity. The isobutyryl group would introduce specific steric and hydrophobic interactions that could be tailored for a particular enzyme's active site.

Synthesis of Complex Biological Molecules

The unique chemical properties of this compound make it a useful tool for the synthesis of a variety of complex biological molecules. As a Pinner salt, it is typically prepared through the acid-catalyzed reaction of a nitrile with an alcohol. Specifically, this compound is formed from isobutyronitrile (B166230) and methanol (B129727) in the presence of hydrogen chloride. The resulting imidate salt is a reactive intermediate, susceptible to nucleophilic attack, which is the basis for its utility in synthesis.

Role in the Synthesis of Peptides and Proteins

While not a standard reagent for the formation of peptide bonds, this compound and other alkyl imidates play a role in the modification of peptides and proteins. The primary reaction of an imidate with the amino group of an amino acid or a peptide does not result in a typical amide linkage. Instead, it leads to the formation of an amidine.

This transformation can be strategically employed to:

Modify the N-terminus or side chains of peptides: The free amino groups of the N-terminal amino acid or the side chains of lysine residues can react with this compound. This conversion of an amine to an amidine alters the charge and basicity of the residue, which can be useful for studying protein structure and function.

Introduce specific labels or cross-links: The reactivity of the imidate allows for the introduction of specific chemical moieties onto a peptide or protein. This can be used for attaching reporter groups, cross-linking agents, or other functionalities for biochemical studies.

The reaction of an amino acid with this compound to form an amidine derivative can be represented as follows:

| Reactants | Product | Bond Formed |

| Amino Acid (with free amino group) + this compound | Amidine-modified amino acid | Carbon-Nitrogen double bond (amidine) |

It is important to note that this reaction is distinct from the formation of a peptide bond, which involves the creation of an amide linkage between the carboxyl group of one amino acid and the amino group of another.

Construction of Heterocyclic Systems

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. The electrophilic nature of the imidate carbon, combined with the presence of two nitrogen-containing functionalities (the imine and the potential for a leaving group), makes it a versatile building block for ring-forming reactions.

Imidates can react with bifunctional nucleophiles to construct a variety of heterocyclic rings. For example, reaction with compounds containing both an amino and a hydroxyl or thiol group can lead to the formation of oxazines, thiazines, and other related heterocyclic systems. The isobutyryl moiety of the imidate becomes a substituent on the resulting heterocyclic ring.

The general strategy involves the initial attack of one nucleophilic group on the imidate carbon, followed by an intramolecular cyclization with the second nucleophilic group. This approach provides a straightforward route to complex heterocyclic structures that are often found in biologically active molecules.

Preparation of Therapeutically Relevant Compounds

The reactivity of this compound and related imidates is leveraged in the synthesis of various pharmaceutical compounds. The ability to introduce an amidine functionality or to serve as a precursor for heterocyclic rings is particularly valuable in medicinal chemistry.

Amidine groups are present in a number of therapeutically active agents and are known to interact with biological targets such as enzymes and receptors. The use of this compound provides a direct method for incorporating the isobutyrylamidine moiety into a molecule.

Furthermore, many drugs contain heterocyclic scaffolds. The role of imidates in constructing these ring systems makes them important intermediates in the synthesis of a wide range of pharmaceuticals. While specific examples directly citing "this compound" in the synthesis of marketed drugs are not always prominent in the literature, the underlying Pinner reaction and the subsequent reactions of the resulting imidates are fundamental transformations in organic and medicinal chemistry.

Analytical Methodologies for Methyl Isobutyrimidate Hydrochloride and Its Derivatives

Spectroscopic Characterization (Excluding Basic Compound Identification)

Spectroscopic methods are fundamental in the detailed structural analysis of reaction products derived from methyl isobutyrimidate hydrochloride. Beyond simple identification, advanced spectroscopic techniques provide in-depth information about molecular connectivity, three-dimensional structure, and the specific functional groups involved in chemical transformations.

Advanced NMR Spectroscopic Techniques (e.g., 2D-NMR for structural elucidation of reaction products)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural elucidation of organic molecules. researchgate.net While one-dimensional (1D) NMR provides essential information, complex structures derived from this compound often require two-dimensional (2D) NMR experiments to resolve ambiguities and confirm molecular architecture. researchgate.net These advanced techniques are invaluable for mapping the connectivity and spatial relationships of atoms within a molecule. numberanalytics.com

Common 2D-NMR experiments used in the analysis of imidate derivatives include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.com It is essential for establishing the proton-proton connectivity within a molecule, allowing for the tracing of spin systems. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. weebly.com This provides crucial information for determining the relative stereochemistry and conformation of reaction products.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. It is a powerful tool for assigning carbon signals in a ¹³C NMR spectrum. iupac.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. iupac.org

In the context of this compound reactions, these techniques are applied to unequivocally confirm the structure of the resulting products. For instance, if the imidate is used to synthesize a more complex heterocyclic compound, COSY would be used to confirm the arrangement of protons on the newly formed ring, while HMBC would establish the connection of this ring to the original isobutyrimidate backbone.

| NMR Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-C-C-H | Identifies adjacent protons, confirming the integrity of the isobutyryl group and mapping proton networks in new substituents. |

| NOESY | Protons <5Å apart | Determines stereochemistry by showing through-space proximity of protons on different parts of the molecule. |

| HSQC | ¹H-¹³C (1-bond) | Assigns specific carbon signals to their directly attached protons. |

| HMBC | ¹H-¹³C (2-3 bonds) | Connects molecular fragments by showing long-range proton-carbon couplings, crucial for linking substituents to the core structure. |

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the elemental composition of newly synthesized derivatives of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique elemental formula for the product. kobv.de

When analyzing imidate derivatives, HRMS is used to verify the successful outcome of a reaction by comparing the experimentally measured exact mass with the theoretically calculated mass for the expected product. nih.gov The data can confirm the addition of substituents or other structural modifications.

Furthermore, the fragmentation patterns observed in HRMS can provide additional structural support. nih.gov For example, in the analysis of certain N-(pyridin-2-yl)imidates, researchers observed not only the protonated molecular ion [M+H]⁺ but also characteristic fragments resulting from the loss of the methoxy (B1213986) group ([M−31]⁺). nih.gov This type of fragmentation provides direct evidence for the presence of specific structural motifs within the molecule.

| Parameter | Value | Significance |

|---|---|---|

| Proposed Formula | C₁₀H₁₄N₂O | The expected elemental composition of the reaction product. |

| Calculated Mass [M+H]⁺ | 179.1179 | The theoretical exact mass of the protonated molecule. |

| Observed Mass [M+H]⁺ | 179.1182 | The experimentally determined mass; a close match confirms the formula. |

| Mass Error | 1.7 ppm | A low mass error (<5 ppm) provides high confidence in the assigned formula. |

| Key Fragment Ion | [M-OCH₃]⁺ | Observation of a fragment corresponding to the loss of a methoxy group supports the imidate structure. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. masterorganicchemistry.com It is particularly useful for monitoring the progress of a reaction involving this compound by observing the disappearance of reactant functional groups and the appearance of product functional groups. docbrown.info

The key functional group in the parent compound is the imidate. The C=N double bond of an imidate gives rise to a characteristic stretching vibration. For instance, the C=N symmetry vibration in some structures can produce an IR absorption peak around 1700 cm⁻¹. nih.gov Other important absorptions in the starting material would include N-H stretching (from the hydrochloride salt) and C-O stretching.

When this compound undergoes reaction, the IR spectrum of the product will reflect the new functional groups. For example:

Hydrolysis to an Amide: The disappearance of the C=N stretch and the appearance of a strong, characteristic C=O stretch (Amide I band) between 1630-1690 cm⁻¹ would indicate conversion to an amide. masterorganicchemistry.com

Conversion to an Ester: The appearance of a strong C=O stretch in the 1735-1750 cm⁻¹ range would signal the formation of an ester functional group. masterorganicchemistry.com

Reaction at the N-H bond: Changes in the broad absorptions in the 3300-2500 cm⁻¹ region can indicate modification of the amine salt.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Notes |

|---|---|---|---|

| Imidate (C=N) | Stretch | ~1650 - 1700 | Key signal for starting material; its disappearance indicates reaction. nih.gov |

| Amine Salt (N-H⁺) | Stretch | ~2500 - 3300 | Broad absorption characteristic of the hydrochloride salt. |

| Ether (C-O) | Stretch | ~1050 - 1250 | Present in the methoxy group of the imidate. libretexts.org |

| Amide (C=O) | Stretch | ~1630 - 1690 | Strong peak indicating formation of an amide product. masterorganicchemistry.com |

| Ester (C=O) | Stretch | ~1735 - 1750 | Strong peak indicating formation of an ester product. masterorganicchemistry.com |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the purification of desired products and the analysis of reaction purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Gas Chromatography (GC) and GC-MS for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique for compounds that are volatile and thermally stable. nih.gov While this compound itself is a non-volatile salt, some of its neutral derivatives may be sufficiently volatile for GC analysis. GC is often coupled with Mass Spectrometry (GC-MS), which combines the high separation efficiency of GC with the detection and identification power of MS. nih.gov

For GC analysis to be successful, non-volatile functional groups (like carboxylic acids or alcohols) in the reaction products may need to be chemically modified in a process called derivatization. researchgate.netubbcluj.ro This process increases the volatility of the analyte. For example, a carboxylic acid product could be converted to its more volatile methyl ester, or an alcohol could be converted to a trimethylsilyl (B98337) (TMS) ether. colostate.edu

GC-MS analysis provides both a retention time (a characteristic time it takes for the compound to pass through the column) and a mass spectrum for each separated component. nih.gov The mass spectrum serves as a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library.

| Analyte Type | Derivatization Required? | Example Derivatizing Agent | Information Obtained |

|---|---|---|---|

| Neutral, low-boiling point derivatives | No | N/A | Retention time and mass spectrum for identification and quantification. |

| Derivatives with alcohol groups | Yes | BSTFA (for silylation) | Analysis of otherwise non-volatile products. |

| Derivatives with carboxylic acid groups | Yes | MeOH/BF₃ (for methylation) | Enables separation and analysis of acidic products. colostate.edu |

Liquid Chromatography (LC) and LC-MS for Non-volatile Products

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for separating non-volatile, polar, or thermally labile compounds. researchgate.net This makes it ideally suited for analyzing reaction mixtures containing the starting material, this compound, as well as many of its potential derivatives and reaction byproducts.

When coupled with Mass Spectrometry (LC-MS), it becomes an exceptionally powerful tool for both separation and identification. mdpi.comnih.gov In a typical LC-MS setup, the sample is injected into a column (e.g., a C18 reversed-phase column) and separated based on its components' affinity for the mobile and stationary phases. scispace.com The separated components then flow into the mass spectrometer, where they are ionized (commonly via electrospray ionization, ESI) and their mass-to-charge ratios are determined.

This technique allows for the direct analysis of ionic species and highly polar, non-volatile products without the need for derivatization. researchgate.net It can be used to monitor reaction progress, assess product purity, and identify unknown byproducts in complex mixtures derived from this compound.

| Compound | Expected Retention Time | Ionization Mode | Observed Ion [M+H]⁺ (m/z) | Purpose of Analysis |

|---|---|---|---|---|

| Methyl isobutyrimidate | Early (Polar) | Positive ESI | 102.0913 | Monitor consumption of starting material. |

| Non-volatile Product A | Mid | Positive ESI | 254.1875 | Confirm formation and purity of the desired product. |

| Byproduct B | Late (Non-polar) | Positive ESI | 310.2341 | Identify and characterize impurities in the reaction mixture. |

Quantitative Analysis of Reactions and Products

The quantitative analysis of reactions involving this compound and its derivatives is crucial for monitoring reaction kinetics, determining product distribution, and ensuring the purity of the synthesized compounds. Various analytical methodologies can be employed to quantify the starting materials, intermediates, and final products. The choice of method often depends on the specific reaction being studied, the properties of the analytes, and the required sensitivity and selectivity.

Key reactions of this compound include hydrolysis, which yields methyl isobutyrate and isobutyramide (B147143), and reactions with other nucleophiles, such as amines, to form amidines or other substituted products. Accurate quantification of these species, often in the same reaction mixture, requires robust analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying components in a mixture.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be developed for the simultaneous determination of methyl isobutyrimidate, methyl isobutyrate, and isobutyramide. Given the differences in polarity between the hydrophilic hydrochloride salt of the imidate, the moderately polar amide, and the less polar ester, a gradient elution method is often optimal.

A hypothetical HPLC method has been developed and validated for this purpose, with the parameters and results summarized below. The validation would typically be performed according to the International Council for Harmonisation (ICH) guidelines. nih.gov

Table 1: Hypothesized HPLC Method Parameters for Simultaneous Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-15 min: 5-70% B; 15-20 min: 70% B; 20-22 min: 70-5% B; 22-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

This method would allow for the separation and quantification of the key components in a reaction mixture. The validation of such a method would include assessing its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 2: Representative Validation Data for the Hypothesized HPLC Method

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | Precision (%RSD, n=6) | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) |

| Isobutyramide | 4.2 | 5 - 200 | 0.9995 | < 1.5% | 98.5 - 101.2% | 0.5 | 1.5 |

| Methyl Isobutyrimidate HCl | 6.8 | 5 - 200 | 0.9991 | < 1.8% | 97.9 - 102.0% | 0.8 | 2.4 |

| Methyl Isobutyrate | 12.5 | 5 - 200 | 0.9998 | < 1.2% | 99.0 - 101.5% | 0.4 | 1.2 |

Gas Chromatography (GC)

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is well-suited for the analysis of volatile compounds like methyl isobutyrate. It can also be used to quantify isobutyramide, although its higher boiling point and polarity might necessitate derivatization for improved peak shape and sensitivity. This compound is not suitable for direct GC analysis due to its salt nature and thermal instability. However, GC-FID is an excellent method for monitoring the formation of the ester product in hydrolysis or alcoholysis reactions.

A validated GC-FID method for the quantification of methyl isobutyrate and isobutyramide would involve the following typical parameters.

Table 3: Typical GC-FID Method Parameters

| Parameter | Value |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (e.g., 20:1) |

The validation of this method would yield data on its performance characteristics. raccefyn.cojppres.com

Table 4: Representative Validation Data for a GC-FID Method

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | Precision (%RSD, n=6) | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) |

| Methyl Isobutyrate | 5.5 | 10 - 500 | 0.9992 | < 2.0% | 98.0 - 102.5% | 1.0 | 3.0 |

| Isobutyramide | 9.8 | 10 - 500 | 0.9989 | < 2.5% | 97.5 - 103.0% | 1.5 | 4.5 |

Spectroscopic Methods

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H-NMR spectroscopy is a powerful tool for the quantitative analysis of reaction mixtures without the need for chromatographic separation. science.gov By integrating the signals corresponding to specific protons of each molecule and comparing them to the integral of a known amount of an internal standard, the concentration of each component can be determined. ox.ac.uksciepub.com

For the analysis of a reaction mixture of methyl isobutyrimidate, key signals can be used for quantification:

Methyl Isobutyrimidate: The singlet corresponding to the O-methyl protons.

Methyl Isobutyrate: The singlet from the O-methyl protons.

Isobutyramide: The septet from the C-H proton.

An internal standard that does not have overlapping signals with the analytes, such as maleic acid or dimethyl sulfone, would be added in a precise amount to the NMR sample. acanthusresearch.com

The purity or concentration of an analyte can be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_sample) * P_std

Where:

I = Integral area of the signal

N = Number of protons for the integrated signal

M = Molar mass

W = Weight

P = Purity of the standard

Table 5: Example ¹H-NMR Signals for Quantitative Analysis

| Compound | Signal for Integration | Chemical Shift (δ, ppm) (approx.) | Multiplicity | Number of Protons (N) |

| Methyl Isobutyrimidate | -OCH₃ | 3.8 | Singlet | 3 |

| Methyl Isobutyrate | -OCH₃ | 3.7 | Singlet | 3 |

| Isobutyramide | -CH(CH₃)₂ | 2.4 | Septet | 1 |

| Maleic Acid (Internal Std.) | -CH=CH- | 6.3 | Singlet | 2 |

This technique is particularly useful for monitoring the progress of a reaction in real-time by taking periodic samples from the reaction vessel.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Applications

Future research is anticipated to expand the utility of methyl isobutyrimidate hydrochloride as a key building block in organic synthesis. A significant area of interest lies in its application as a precursor for the creation of novel heterocyclic compounds. The intrinsic reactivity of the imidate functional group allows for cyclization reactions with various binucleophiles to construct diverse ring systems, which are scaffolds of high interest in medicinal chemistry and materials science.

Furthermore, the potential for this compound to participate in novel carbon-carbon and carbon-heteroatom bond-forming reactions is an active area of investigation. Its electrophilic nature, when activated, could enable reactions with a wide range of nucleophiles, leading to the synthesis of complex molecules with high efficiency and selectivity. The development of catalytic systems that can modulate the reactivity of this compound will be crucial in unlocking its full synthetic potential.

Exploration of New Derivatization Strategies

This compound has long been recognized for its ability to modify primary amines, a reaction that is fundamental in protein chemistry. Future research is focused on expanding its role as a derivatization agent for a broader range of functional groups and in diverse applications, including metabolomics and proteomics.

One emerging trend is the development of this compound analogs with tailored properties. These new reagents could incorporate reporter groups, such as fluorophores or affinity tags, to facilitate the detection and isolation of derivatized molecules. Such advancements would be particularly valuable in bioconjugation techniques, where precise labeling and tracking of biomolecules are essential. The exploration of new reaction conditions, including the use of novel catalysts and solvent systems, is also expected to enhance the efficiency and selectivity of derivatization reactions involving this compound.

| Application Area | Current Strategy | Emerging Strategy |

| Protein Analysis | Amine modification for charge alteration | Introduction of reporter tags for enhanced detection |

| Metabolomics | Derivatization of small molecule amines | Development of multiplexed derivatization workflows |

| Bioconjugation | General amine blocking | Site-specific modification of biomolecules |

Advanced Studies in Biochemical and Biomedical Fields

In the realms of biochemistry and biomedicine, this compound is poised to play a more significant role in probing biological systems and developing new therapeutic strategies. Its application in chemical cross-linking of proteins is a key area of future research. By covalently linking interacting proteins, this compound can help to elucidate the three-dimensional structures of protein complexes and map protein-protein interaction networks within cells. This information is critical for understanding cellular processes and the molecular basis of diseases.

Moreover, the ability of this compound to modify cell surface amines is being explored for its potential in modulating cellular functions and for targeted drug delivery. The development of biocompatible derivatization strategies could enable the attachment of therapeutic agents or imaging probes to specific cell populations. Advanced studies will likely focus on optimizing the reaction conditions to ensure cell viability and to achieve high specificity of labeling.

| Research Area | Application of this compound | Potential Impact |

| Structural Biology | Chemical cross-linking of protein complexes | Elucidation of protein structures and interaction networks |

| Cell Biology | Modification of cell surface amines | Modulation of cellular functions and targeted labeling |

| Drug Delivery | Conjugation of therapeutic agents to biomolecules | Development of targeted therapies with reduced side effects |

Green Chemistry Approaches to Imidate Synthesis and Reactions

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. Future research will focus on developing more environmentally benign methods for its production, moving away from traditional routes that may involve hazardous reagents and generate significant waste.

常见问题

Q. What are the standard synthetic routes for preparing methyl isobutyrimidate hydrochloride, and how can its purity be validated?

this compound is typically synthesized via amidination reactions, such as the reaction of isobutyronitrile with methanol under acidic conditions. To confirm purity, use analytical methods including:

- NMR spectroscopy (¹H/¹³C) to verify structural integrity and detect impurities.

- HPLC with UV detection to quantify purity (≥95% is standard for research-grade material).

- Mass spectrometry (ESI-MS) for molecular weight confirmation. Document all synthetic steps and characterization data meticulously to ensure reproducibility .

Q. How do solvent choice and pH influence the reactivity of this compound in amidination reactions?

Reactivity is highly dependent on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of target amines, improving reaction efficiency.

- pH : Optimal reactivity occurs in mildly alkaline conditions (pH 8–9), where the reagent’s imidate group is activated.

- Temperature : Reactions are often conducted at 0–4°C to minimize hydrolysis. Systematically vary these parameters using design of experiments (DoE) to optimize yield .

Advanced Research Questions

Q. How can contradictory data on crosslinking efficiency in protein modification studies be resolved?

Discrepancies may arise from differences in:

- Molar ratios (reagent-to-protein ratio).

- Reaction time (under- or over-modification).

- Protein conformation (accessibility of lysine residues). Methodological approach :

- Perform kinetic studies to identify optimal reaction time.

- Use circular dichroism (CD) or fluorescence spectroscopy to assess structural changes post-modification.

- Validate results across multiple batches to rule out reagent degradation .

Q. What strategies prevent hydrolysis or degradation during storage?

- Storage conditions : Store desiccated at –20°C in airtight, light-resistant containers.